1-Chloro-2-cyclopropoxybenzene
Description
Structure
3D Structure
Properties
CAS No. |
38380-89-1 |
|---|---|
Molecular Formula |
C9H9ClO |
Molecular Weight |
168.62 g/mol |
IUPAC Name |
1-chloro-2-cyclopropyloxybenzene |
InChI |
InChI=1S/C9H9ClO/c10-8-3-1-2-4-9(8)11-7-5-6-7/h1-4,7H,5-6H2 |
InChI Key |
XYSVICBBBFDAGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC=CC=C2Cl |
Origin of Product |
United States |
Advanced Synthetic Strategies for 1 Chloro 2 Cyclopropoxybenzene
Retrosynthetic Analysis of the Compound Structure
Retrosynthetic analysis is a method for planning a chemical synthesis that starts with the target molecule and works backward to simpler, commercially available starting materials. For 1-chloro-2-cyclopropoxybenzene, the most logical and common retrosynthetic disconnection involves breaking the ether C-O bond. nih.govchemicalbook.com
This primary disconnection can be approached in two ways:
Disconnecting the cyclopropyl-oxygen (c-Pr–O) bond: This is the most prudent strategy. It identifies 2-chlorophenol (B165306) and an electrophilic cyclopropyl (B3062369) source (like a cyclopropyl halide or tosylate) as the key synthons or starting materials. This pathway is favored because the alternative, which involves cyclopropanol (B106826) as a nucleophile, is complicated by the fact that cyclopropanol can readily undergo rearrangement to form propanal. nih.gov
Disconnecting the aryl-oxygen (Ar–O) bond: This approach would involve a nucleophilic attack from a cyclopropoxide species on an activated 2-chlorophenyl electrophile. This is generally less common due to the challenges in generating and handling cyclopropoxide and the potential for competing reactions.
Therefore, the most viable synthetic plans originate from the first disconnection, focusing on methods that form the ether linkage between a 2-chlorophenol derivative and a three-carbon cyclopropyl unit.
Methodologies for Cyclopropoxy Group Introduction
The introduction of the cyclopropoxy group can be achieved through two primary strategic approaches: direct etherification onto the phenolic oxygen or the in situ formation of the cyclopropane (B1198618) ring on a suitable precursor molecule.
These methods construct the C-O-c-Pr bond directly, typically by reacting a 2-chlorophenol derivative with a cyclopropylating agent.
The Williamson ether synthesis is a classic and widely used method for forming ethers. researchgate.net It proceeds via a bimolecular nucleophilic substitution (Sɴ2) mechanism. acs.org In the context of synthesizing this compound, this reaction involves the deprotonation of 2-chlorophenol to form the more nucleophilic 2-chlorophenoxide anion, which then attacks a primary cyclopropyl substrate bearing a good leaving group, such as a halide (Br, I) or a sulfonate (e.g., tosylate). acs.orgorganic-chemistry.org
The general reaction is as follows:
Deprotonation: 2-Chlorophenol is treated with a suitable base (e.g., sodium hydroxide, potassium carbonate, sodium hydride) to generate the sodium or potassium 2-chlorophenoxide salt.
Substitution: The phenoxide then displaces the leaving group from the cyclopropyl electrophile in a concerted Sɴ2 reaction to form the target ether and a salt byproduct. acs.org
A related classical approach is the Ullmann condensation, which involves the copper-promoted reaction between an aryl halide and an alcohol or phenoxide. wikipedia.org While traditionally requiring harsh conditions like high temperatures, modern variations have been developed with improved catalyst systems. wikipedia.orgarkat-usa.orgnih.gov
Table 1: Representative Conditions for Williamson-type Ether Synthesis
| Phenol (B47542) Substrate | Cyclopropyl Substrate | Base | Solvent | Temperature | Typical Yield |
|---|---|---|---|---|---|
| 2-Chlorophenol | Bromocyclopropane | K₂CO₃ | DMF, Acetonitrile | 80-120 °C | Moderate to Good |
| 2-Chlorophenol | Cyclopropyl Tosylate | NaH | THF, DMF | Room Temp. to 80 °C | Good to High |
| 2-Chlorophenol | Iodocyclopropane | Cs₂CO₃ | Acetonitrile | 60-100 °C | Good to High |
This table presents generalized conditions based on the principles of the Williamson ether synthesis. Actual yields and optimal conditions may vary.
Modern cross-coupling reactions offer powerful alternatives for forming C-O bonds under milder conditions. The Chan-Lam coupling reaction is particularly relevant for the synthesis of aryl cyclopropyl ethers. organic-chemistry.org This reaction involves the copper-catalyzed oxidative coupling of a phenol with a cyclopropylboronic acid or its corresponding potassium trifluoroborate salt. nih.govnrochemistry.com
The key features of the Chan-Lam cyclopropylation include:
Catalyst: A simple copper(II) salt, such as copper(II) acetate (B1210297) (Cu(OAc)₂), is typically used. nih.govnrochemistry.com
Ligand: A nitrogen-based ligand, like 1,10-phenanthroline (B135089) or pyridine, is often employed to facilitate the catalytic cycle. nih.gov
Oxidant: The reaction is often run under an atmosphere of air or pure oxygen, which serves as the terminal oxidant to regenerate the active Cu(II) or Cu(III) catalyst. nih.govorganic-chemistry.org
Substrates: The reaction tolerates a wide range of functional groups on the phenol, making it a versatile method. nih.gov
The catalytic cycle is proposed to involve transmetalation of the cyclopropyl group from boron to copper, followed by coordination of the phenol, and subsequent reductive elimination to form the C-O bond and a Cu(I) species, which is then re-oxidized to complete the cycle. nrochemistry.com
Table 2: Chan-Lam Protocol for O-Cyclopropylation of Phenols
| Phenol Substrate | Boron Reagent | Catalyst System | Base | Solvent | Typical Yield |
|---|---|---|---|---|---|
| 2-Chlorophenol | Potassium cyclopropyltrifluoroborate | 10 mol% Cu(OAc)₂, 10 mol% 1,10-phenanthroline | K₂CO₃ | Toluene/Water | Good to High nih.gov |
| 2-Chlorophenol | Cyclopropylboronic acid | 10 mol% Cu(OAc)₂ | Pyridine | Dichloromethane | Moderate to Good organic-chemistry.org |
This table represents typical conditions for the Chan-Lam O-cyclopropylation based on published protocols. nih.gov
An alternative strategy involves forming the cyclopropane ring on a molecule that already contains the 2-chlorophenoxy moiety. This approach requires the synthesis of a precursor containing a carbon-carbon double bond that can be subsequently cyclopropanated. For the synthesis of this compound, the logical precursor is 2-chlorophenyl vinyl ether. This precursor can be synthesized from 2-chlorophenol, for example, through its reaction with acetylene (B1199291) or a vinyl halide.
Once the 2-chlorophenyl vinyl ether precursor is obtained, the cyclopropane ring can be constructed via the addition of a carbene or a carbenoid species across the vinyl double bond. acs.org
Simmons-Smith Reaction: This is one of the most reliable methods for cyclopropanation. organic-chemistry.org It utilizes a carbenoid, typically (iodomethyl)zinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. nih.gov The reaction is stereospecific, meaning the stereochemistry of the alkene is retained in the cyclopropane product, and it is tolerant of many functional groups, including ethers. organic-chemistry.org The electrophilic carbenoid adds to the electron-rich double bond of the vinyl ether in a concerted fashion.
Metal-Catalyzed Carbene Addition: Another powerful method involves the transition-metal-catalyzed decomposition of diazo compounds, such as diazomethane (B1218177) (CH₂N₂), to generate a metal-carbene intermediate. Catalysts based on rhodium, copper, or palladium are commonly used. nih.govthieme-connect.de These carbenes then add to the alkene. For instance, the reaction of 2-chlorophenyl vinyl ether with ethyl diazoacetate in the presence of a rhodium catalyst would yield the corresponding cyclopropanecarboxylate (B1236923) ester. Subsequent functional group manipulations would be required to obtain the simple cyclopropoxy group. While highly effective, the use of potentially explosive diazo compounds requires special care.
Table 3: Methods for Cyclopropanation of 2-Chlorophenyl Vinyl Ether
| Precursor | Cyclopropanating Agent | Catalyst / Conditions | Product |
|---|---|---|---|
| 2-Chlorophenyl vinyl ether | Diiodomethane (CH₂I₂) / Zinc-Copper Couple | Diethyl ether, Reflux | This compound |
| 2-Chlorophenyl vinyl ether | Diazomethane (CH₂N₂) | Light (hν) or Cu powder | This compound |
| 2-Chlorophenyl vinyl ether | Bromoform (CHBr₃) / Base | Phase Transfer Catalyst | 1-Chloro-2-(2,2-dibromocyclopropoxy)benzene |
This table outlines plausible cyclopropanation routes for the synthesis of the target compound or related derivatives.
Cyclopropanation Reactions for Precursor Synthesis (if cyclopropane ring is formed in situ)
Simmons-Smith Reaction and Its Derivatives
The formation of the cyclopropane ring is a cornerstone of the synthesis of the cyclopropoxy moiety. The Simmons-Smith reaction is a powerful and widely used method for the stereospecific conversion of alkenes into cyclopropanes. wikipedia.orgnih.gov This cheletropic reaction utilizes an organozinc carbenoid, typically formed from diiodomethane (CH₂I₂) and a zinc-copper couple (Zn-Cu). wikipedia.orgtcichemicals.com The reagent delivers a methylene (B1212753) group (CH₂) to both carbons of a double bond in a concerted, syn-addition fashion, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. wikipedia.orgorganicchemistrytutor.com
In the context of synthesizing this compound, the Simmons-Smith reaction would be applied to an allyl ether precursor, such as 1-allyloxy-2-chlorobenzene. The reaction of this precursor with the Simmons-Smith reagent would yield the target cyclopropoxy structure. A significant advantage of this method is its tolerance for a wide range of functional groups, including ethers, which are present in the substrate. tcichemicals.com
Several modifications to the original Simmons-Smith protocol have been developed to enhance reactivity and convenience. The most notable is the Furukawa modification , which employs diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple. wikipedia.orgnih.govtcichemicals.com The Furukawa reagent is often more reactive and provides better yields, especially for unfunctionalized alkenes. wikipedia.orgmdpi.com The choice of solvent can also influence the reaction rate, which tends to decrease as the basicity of the solvent increases due to the electrophilic nature of the zinc carbenoid. mdpi.com
Below is a table summarizing the reagents used in the classic Simmons-Smith reaction and its Furukawa modification.
| Reaction | Reagents | Typical Solvent | Key Features |
| Classic Simmons-Smith | Diiodomethane (CH₂I₂), Zinc-Copper Couple (Zn-Cu) | Diethyl ether | Heterogeneous reaction, cost of diiodomethane can be high. wikipedia.org |
| Furukawa Modification | Diiodomethane (CH₂I₂), Diethylzinc (Et₂Zn) | 1,2-dichloroethane, Diethyl ether | Homogeneous reaction, generally higher reactivity and yields. wikipedia.orgtcichemicals.commdpi.com |
Strategies for Introducing the Chloro Substituent on the Aromatic Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic compounds. wikipedia.org For the chlorination of a benzene (B151609) ring, molecular chlorine (Cl₂) is typically used in conjunction with a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). lumenlearning.commasterorganicchemistry.com The Lewis acid activates the chlorine molecule, weakening the Cl-Cl bond and generating a highly electrophilic species that can be attacked by the electron-rich aromatic ring. masterorganicchemistry.com
The reaction proceeds through a three-step mechanism:
Activation of Electrophile: The Lewis acid coordinates to the chlorine molecule. lumenlearning.com
Nucleophilic Attack: The aromatic ring attacks the activated electrophile, forming a resonance-stabilized carbocation intermediate known as a Wheland intermediate. This step is typically the rate-determining step. lumenlearning.commasterorganicchemistry.com
Deprotonation: A weak base removes a proton from the carbon bearing the new substituent, restoring aromaticity. masterorganicchemistry.com
When chlorinating cyclopropoxybenzene, the existing cyclopropoxy group acts as an activating ortho-, para-director due to the electron-donating resonance effect of the ether oxygen. This directs the incoming chlorine atom to the positions ortho and para to the cyclopropoxy group, making this method highly suitable for synthesizing this compound (the ortho product).
| Chlorinating Agent | Catalyst | Role of Catalyst | Typical Substrates |
| Chlorine (Cl₂) | Iron(III) Chloride (FeCl₃) | Lewis acid; increases electrophilicity of Cl₂. masterorganicchemistry.com | Benzene and its derivatives. wikipedia.org |
| Chlorine (Cl₂) | Aluminum Chloride (AlCl₃) | Lewis acid; polarizes the Cl-Cl bond. masterorganicchemistry.com | Less reactive aromatic rings. |
| Sulfuryl Chloride (SO₂Cl₂) | Aluminum Chloride (AlCl₃) | Lewis acid catalyst. | Various aromatic compounds. |
Halogen exchange reactions provide an alternative route to introduce a chlorine atom, typically by replacing another halogen like bromine or iodine. While classic named reactions like the Finkelstein (iodide for chloride/bromide) and Swarts (fluoride for chloride/bromide) are common for alkyl halides, different conditions are required for aryl halides due to the stronger carbon-halogen bond. allrounder.ai
For aromatic systems, transition-metal catalysis is often necessary. Copper-catalyzed halogen exchange reactions are particularly useful. ucl.ac.uk For instance, an aryl bromide can be converted to an aryl chloride by heating it with a copper(I) salt in a suitable solvent. This strategy would involve the initial synthesis of 1-bromo-2-cyclopropoxybenzene, followed by a copper-mediated exchange to yield the final product. Recent advancements have identified specific ligands that can promote these reactions under milder conditions and with lower catalyst loadings. ucl.ac.uk
Another approach involves the use of titanocene (B72419) dihalides in the presence of a trialkyl aluminum reagent to facilitate halogen exchange, although this has been more extensively demonstrated for aliphatic fluorides. organic-chemistry.org Zeolite-catalyzed halogen exchange has also emerged as a solvent-free method for alkyl halides. rsc.org
| Method | Reagents | Conditions | Applicability |
| Copper-Mediated Exchange | Aryl Bromide/Iodide, CuCl | High temperature (e.g., 115 °C), Pyridine | Effective for converting aryl bromides and iodides to aryl chlorides. ucl.ac.uk |
| Palladium-Catalyzed Exchange | Aryl Bromide/Triflate, Chloride Source | Pd catalyst, Ligand, Base | Can be used for a range of aryl halides. |
| Lithium-Halogen Exchange | Aryl Bromide, n-BuLi, then Cl source (e.g., C₂Cl₆) | Low temperature (e.g., -78°C) | Primarily for forming organolithium intermediates, which are then quenched. princeton.edu |
Convergent and Linear Synthesis Pathways to this compound
Example of a Linear Pathway:
Chlorination of Phenol: Phenol is chlorinated to produce 2-chlorophenol.
Etherification: The resulting 2-chlorophenol is treated with a cyclopropyl halide (e.g., cyclopropyl bromide) or cyclopropyl tosylate under basic conditions (Williamson ether synthesis) to form the final product, this compound.
Example of a Convergent Pathway:
Fragment A Synthesis: Phenol is converted to cyclopropoxybenzene via Williamson ether synthesis.
Fragment B Synthesis: A suitable electrophilic chlorinating agent is prepared or sourced.
Final Coupling Step: Cyclopropoxybenzene (Fragment A) is chlorinated via electrophilic aromatic substitution to yield this compound.
| Synthesis Type | Strategy | Advantages | Disadvantages |
| Linear | Step-by-step construction from a single starting material. sathyabama.ac.in | Conceptually straightforward planning. | Lower overall yield for long sequences, less flexible. kccollege.ac.in |
| Convergent | Independent synthesis of fragments followed by coupling. wikipedia.org | Higher overall efficiency and yield, more flexible. kccollege.ac.in | Requires more complex planning to ensure fragment compatibility. |
Optimization of Reaction Parameters and Yields in Academic Synthesis
To maximize the efficiency of any synthetic route, the optimization of reaction parameters is crucial. This process involves systematically varying conditions to find the optimal balance that leads to the highest yield and purity of the desired product while minimizing reaction time and side products. researchgate.netresearchgate.net
For the synthesis of this compound, key steps that would benefit from optimization include the Williamson ether synthesis to form the cyclopropoxy group and the electrophilic chlorination of the aromatic ring.
Key parameters for optimization include:
Temperature: Affects reaction rate and selectivity. Higher temperatures can accelerate reactions but may also lead to decomposition or side reactions.
Solvent: The polarity and basicity of the solvent can dramatically influence reaction rates and outcomes, particularly for reactions involving charged intermediates or polar transition states. mdpi.com
Catalyst: The choice and amount of catalyst (e.g., Lewis acid for chlorination, phase-transfer catalyst for etherification) can be critical for achieving high conversion and selectivity.
Reagent Stoichiometry: The molar ratio of reactants can determine the extent of reaction and prevent the formation of byproducts from over-reaction. researchgate.net
The following table outlines hypothetical optimization parameters for a key synthetic step, such as the electrophilic chlorination of cyclopropoxybenzene.
| Parameter | Range Tested (Hypothetical) | Optimal Condition (Hypothetical) | Potential Impact on Yield/Purity |
| Temperature | 0°C to 50°C | 25°C | Lower temperatures may improve ortho/para selectivity; higher temperatures risk side reactions. |
| Solvent | Dichloromethane, Carbon Tetrachloride, Nitrobenzene | Dichloromethane | Affects solubility of reagents and stability of the Wheland intermediate. |
| Catalyst Loading | 1 mol% to 20 mol% | 5 mol% FeCl₃ | Sufficient catalyst is needed for activation, but excess can lead to undesired products. |
| Reaction Time | 1 hour to 12 hours | 4 hours | Monitored by HPLC/TLC to ensure full conversion of starting material without product degradation. chemrxiv.org |
Stereoselective Synthesis Approaches (if relevant to specific cyclopropoxy derivatives)
The target molecule, this compound, is achiral and therefore does not require stereoselective synthesis. However, stereoselectivity becomes a critical consideration when synthesizing derivatives that contain one or more stereocenters. Such derivatives could arise if the cyclopropyl ring or the aromatic ring is substituted in a way that introduces chirality.
For example, if a substituted alkene (e.g., containing a chiral center) were used as a precursor for the cyclopropanation step, the Simmons-Smith reaction would lead to diastereomeric products. In such cases, asymmetric versions of the cyclopropanation reaction could be employed to control the stereochemical outcome. mdpi.com The literature contains numerous examples of stereoselective syntheses for complex molecules containing various ring systems, often achieved through cycloaddition reactions or the use of chiral catalysts or auxiliaries. rsc.orgnih.govuva.es
Methods for achieving stereoselectivity in related syntheses include:
Chiral Catalysis: Using a chiral catalyst, such as a chiral phosphoric acid or a metal complex with chiral ligands, to favor the formation of one enantiomer or diastereomer over another. rsc.org
Substrate Control: Incorporating a chiral element into the starting material that directs the approach of reagents to one face of the molecule.
1,3-Dipolar Cycloadditions: Reactions involving chiral nitrones or other dipoles can produce enantiopure heterocyclic compounds with high stereoselectivity. nih.gov
While not directly applicable to this compound itself, these advanced stereoselective methods are vital for the synthesis of more complex, biologically active derivatives that may be developed from this core structure. mdpi.com
Elucidation of Reaction Mechanisms and Reactivity Profiles of 1 Chloro 2 Cyclopropoxybenzene
Mechanistic Investigations of Cyclopropoxy Ring Transformations
The significant ring strain inherent in the cyclopropane (B1198618) moiety (approximately 29.0 kcal/mol) makes it susceptible to various ring-opening reactions that are not observed in larger, more stable cycloalkanes. wikipedia.org This reactivity is a central feature of the chemical profile of 1-Chloro-2-cyclopropoxybenzene.
The cleavage of the carbon-carbon bonds within the cyclopropyl (B3062369) group can be induced under several conditions, most notably through acid catalysis and transition metal mediation.
In the presence of a strong acid, the cyclopropoxy group of this compound can undergo a ring-opening reaction. The mechanism is initiated by the protonation of the ether oxygen, which significantly enhances the leaving group ability of the aromatic portion. This is analogous to the well-documented acid-catalyzed opening of epoxides.
Following protonation, a nucleophile present in the reaction medium attacks one of the cyclopropyl carbons. This nucleophilic attack can proceed through a mechanism with SN1 or SN2 character.
SN1-like Pathway: If the reaction conditions favor the formation of a carbocation, the C-O bond will cleave first, generating a cyclopropyl cation. However, cyclopropyl cations are generally unstable and tend to rearrange rapidly. A more likely scenario involves a transition state with significant carbocationic character at one of the cyclopropyl carbons, which is then attacked by the nucleophile.
SN2-like Pathway: Alternatively, a nucleophile can directly attack a cyclopropyl carbon in a concerted fashion, displacing the protonated 2-chlorophenoxy group and causing the ring to open simultaneously.
Studies on related compounds, such as 2-cyclopropylethyl brosylates, have shown that secondary acid-catalyzed reactions can lead to the opening of the cyclopropane ring, supporting the feasibility of this pathway. datapdf.com The final product of such a reaction would be a propanol (B110389) derivative, with the specific structure depending on the regioselectivity of the nucleophilic attack and any subsequent rearrangements.
Transition metals, particularly those with accessible low-valent states such as nickel, palladium, and rhodium, are known to catalyze the C-C bond activation of strained rings. wikipedia.org For this compound, this process would involve the oxidative addition of the transition metal complex into one of the cyclopropane's C-C bonds. This step is the key to activating the otherwise stable ring system.
The generally accepted mechanism proceeds as follows:
Coordination: The metal center may initially coordinate to the oxygen atom or the aromatic π-system.
Oxidative Addition: The low-valent metal center (e.g., Ni(0) or Pd(0)) inserts into a C-C bond of the cyclopropane ring. This insertion is often the rate-determining step and results in the formation of a metallacyclobutane intermediate. wikipedia.org
Intermediate Transformation: The resulting metallacycle can undergo various subsequent reactions. For instance, it can be trapped by other reagents in cross-coupling reactions or undergo reductive elimination to form new products. In the case of cyclopropyl ketones, nickel-catalyzed reactions have been shown to form homoallyl nickel intermediates that can be engaged by various organozinc reagents. chemrxiv.orgchemrxiv.org
While specific studies on this compound are not prevalent, research on analogous cyclopropyl ketones demonstrates the viability of this mechanistic pathway. The choice of metal, ligand, and reaction conditions can influence which C-C bond is cleaved and the nature of the final product.
| Catalyst System | Substrate Class | Typical Reaction | Reference |
|---|---|---|---|
| Ni(0) complexes with redox-active ligands (e.g., terpyridine) | Cyclopropyl ketones | C-C Activation / Cross-Coupling | chemrxiv.orgresearchgate.net |
| Rh(I) complexes | Cyclopropylketones | Intramolecular Cycloaddition | wikipedia.org |
| Pd(0) complexes | Alkylidenecyclopropanes | Cycloaddition | wikipedia.org |
The cyclopropane ring can also be opened via radical-mediated pathways. These reactions typically proceed through a cyclopropylcarbinyl radical intermediate, which is known to undergo extremely rapid ring-opening. This rearrangement is so fast that it is often used as a "radical clock" to determine the rates of other radical reactions. illinois.eduwikipedia.org
The mechanism can be initiated by the formation of a radical at a position adjacent to the cyclopropane ring or on the ring itself. For this compound, this could occur through hydrogen abstraction from one of the cyclopropyl carbons by a potent radical initiator.
Initiation: A radical initiator (e.g., from AIBN or peroxide decomposition) abstracts a hydrogen atom from the cyclopropane ring, forming a cyclopropyl radical.
Radical Rearrangement: The resulting cyclopropyl radical is in equilibrium with its ring-opened homoallyl radical form. However, the rearrangement of the related cyclopropylcarbinyl radical is extremely rapid and essentially irreversible. For example, cyclopropylbenzyl radicals undergo ring-opening with rate constants in the range of (0.5–4) × 10⁵ s⁻¹ at room temperature. rsc.org
Propagation/Termination: The resulting ring-opened radical can then react with other species in the medium or be quenched to form a stable, acyclic product.
Radical clock experiments using olefins substituted with 2-aryl-cyclopropyl moieties are common probes for confirming the presence of radical intermediates in various chemical transformations. researchgate.net The formation of a ring-opened product is considered strong evidence for a radical pathway. kuleuven.be
Ring-Opening Reactions of the Cyclopropane Moiety
Reactivity of the Chloro Substituent on the Benzene (B151609) Ring
The chlorine atom on the benzene ring of this compound serves as a potential leaving group for substitution reactions. The reactivity of this site is heavily influenced by the electronic properties of the adjacent cyclopropoxy group.
Nucleophilic aromatic substitution (SNAr) is a primary pathway for the replacement of a halide on an aromatic ring. However, unlike SN1 and SN2 reactions at sp³ centers, SNAr reactions have specific electronic requirements. chemistrysteps.com
There are two main mechanisms for nucleophilic aromatic substitution: the addition-elimination pathway and the elimination-addition (benzyne) pathway.
Addition-Elimination Mechanism: This pathway requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. masterorganicchemistry.compressbooks.pub These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon nucleophilic attack. youtube.com The cyclopropoxy group, similar to an alkoxy group, is considered an electron-donating group (EDG) due to resonance effects of the oxygen lone pairs. This electron-donating character destabilizes the Meisenheimer complex, thus deactivating the ring towards this type of SNAr reaction. Consequently, the addition-elimination pathway for this compound is highly disfavored and would only be expected to occur, if at all, under extremely harsh conditions of high temperature and pressure.
Elimination-Addition (Benzyne) Mechanism: In the absence of activating EWGs, nucleophilic aromatic substitution can proceed through a highly reactive benzyne (B1209423) intermediate, particularly when a very strong base (e.g., sodium amide, NaNH₂) is used. chemistrysteps.comlibretexts.org This mechanism is more plausible for an electron-rich substrate like this compound.
The benzyne pathway involves two main stages:
Elimination: The strong base abstracts a proton from the position ortho to the chlorine atom (C3). This is the most acidic proton on the ring due to the inductive effect of the adjacent chlorine. This is followed by the elimination of the chloride ion, forming a highly strained "triple bond" within the benzene ring. This intermediate is known as a benzyne. libretexts.orgmasterorganicchemistry.com
Addition: The nucleophile then attacks one of the two carbons of the benzyne "triple bond". Subsequent protonation of the resulting aryl anion yields the final product.
For this compound, the formation of the benzyne intermediate would lead to two possible products if the nucleophile were different from the original substituent, as the nucleophile can add to either C1 or C2 of the benzyne. The regioselectivity of the addition step is influenced by the electronic effects of the substituent. masterorganicchemistry.com Studies on the reaction of alcohols with benzynes have shown that addition is often second-order in the alcohol, suggesting a more complex addition mechanism. nih.govnih.gov
| Mechanism | Key Intermediate | Electronic Requirement | Plausibility for Substrate | Typical Conditions |
|---|---|---|---|---|
| Addition-Elimination (SNAr) | Meisenheimer Complex (Carbanion) | Strong electron-withdrawing groups (ortho/para) | Very Low / Disfavored | High Temperature / Pressure |
| Elimination-Addition | Benzyne | No activating groups required | Plausible | Very strong base (e.g., NaNH₂) |
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchner-type)
Transition metal-catalyzed cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi-res.comthermofisher.com For this compound, the chloro substituent serves as a handle for such transformations. Aryl chlorides are generally less reactive than the corresponding bromides or iodides, often requiring more active catalysts or harsher reaction conditions. organic-chemistry.org
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a powerful tool for creating C-C bonds. semanticscholar.orgyonedalabs.com The reaction with this compound would involve a palladium(0) catalyst. The catalytic cycle consists of three main steps: oxidative addition of the palladium catalyst to the carbon-chlorine bond, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. youtube.comyoutube.com The choice of ligand on the palladium catalyst is crucial, especially for less reactive aryl chlorides, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the oxidative addition step. mdpi.com
| Reaction | Description | Key Components for this compound |
| Suzuki-Miyaura Coupling | Forms a new C-C bond by coupling with an organoboron reagent (e.g., boronic acid). yonedalabs.com | Electrophile: this compound, Nucleophile: Aryl/alkyl boronic acid, Catalyst: Pd(0) complex (e.g., Pd(PPh₃)₄), Base: Na₂CO₃, K₃PO₄ |
| Buchwald-Hartwig Amination | Forms a C-N bond by coupling with an amine. | Electrophile: this compound, Nucleophile: Primary/secondary amine, Catalyst: Pd(0) complex with specific ligands (e.g., Buchwald ligands), Base: NaOt-Bu |
While the Suzuki-Miyaura reaction is well-established for aryl chlorides, information on Buchner-type reactions in this direct cross-coupling context is less common. The Büchner reaction typically refers to the cyclopropanation of aromatic rings via carbene addition, leading to dearomatization, a different class of transformation. nih.gov Other relevant cross-coupling reactions for aryl chlorides include the Heck reaction (coupling with an alkene), Negishi coupling (with an organozinc reagent), and Buchwald-Hartwig amination (coupling with an amine). mdpi-res.comthermofisher.com
Electrophilic Aromatic Substitution Reactions on the Benzene Ring
Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.comlibretexts.org The reaction proceeds via a two-step mechanism: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (the benzenonium or arenium ion), followed by the loss of a proton to restore aromaticity. libretexts.orgmsu.edu
Regioselectivity Influenced by Substituents
The rate and regioselectivity (the position of substitution) of EAS reactions on a substituted benzene ring are determined by the electronic properties of the existing substituents. vanderbilt.edulibretexts.org Substituents are classified as either activating (electron-donating) or deactivating (electron-withdrawing). libretexts.org
In this compound, two substituents influence the reaction's outcome:
Chloro Group (-Cl): This group is deactivating due to its electron-withdrawing inductive effect, making the ring less nucleophilic and the reaction slower than with benzene. youtube.com However, due to the resonance effect of its lone pairs, it directs incoming electrophiles to the ortho and para positions.
Cyclopropoxy Group (-O-c-Pr): As an alkoxy group, this is a strongly activating substituent. vanderbilt.edu The oxygen atom donates electron density to the ring via resonance, significantly increasing the ring's nucleophilicity and the rate of reaction. This strong resonance effect also directs incoming electrophiles to the ortho and para positions. youtube.com
When both an activating and a deactivating group are present, the activating group's directing effect dominates. Therefore, the powerful activating cyclopropoxy group will primarily determine the position of substitution. The electrophile will preferentially add to the positions ortho and para to the cyclopropoxy group.
| Substituent | Electronic Effect | Directing Influence | Impact on Reactivity |
| -Cl | Inductive: Withdrawing (-I)Resonance: Donating (+R) | ortho, para | Deactivating |
| -O-c-Pr | Inductive: Withdrawing (-I)Resonance: Donating (+R) | ortho, para | Activating |
Given the positions on the ring, the primary sites for electrophilic attack will be C4 (para to the cyclopropoxy group and meta to the chloro group) and C6 (ortho to the cyclopropoxy group and meta to the chloro group). Steric hindrance from the adjacent cyclopropoxy group might slightly disfavor substitution at the C3 position (ortho to both groups).
Carbocation Rearrangements in Alkylation Processes Involving Related Halogenated Precursors
A significant limitation of the Friedel-Crafts alkylation, a type of EAS reaction, is the potential for carbocation rearrangements. lumenlearning.comlibretexts.org This occurs when the alkyl halide used can form a carbocation that is not tertiary. Less stable primary or secondary carbocations can rearrange to a more stable carbocation via a hydride (H⁻) or alkyl shift before attacking the benzene ring. libretexts.orgstackexchange.com
For instance, in the alkylation of a benzene ring with 1-chloropropane, the initially formed primary carbocation rearranges to a more stable secondary carbocation, leading to the formation of isopropylbenzene as the major product instead of n-propylbenzene. stackexchange.comyoutube.com This rearrangement complicates the synthesis of straight-chain alkylbenzenes. lumenlearning.com It is important to note that the resonance-stabilized benzenonium ion intermediate formed during the EAS mechanism itself does not undergo rearrangement. libretexts.orgmsu.edu The rearrangement concerns the electrophile before it attacks the ring. Friedel-Crafts acylation, which involves an acylium ion, does not suffer from this drawback as the acylium ion is resonance-stabilized and does not rearrange. libretexts.org
Oxidative and Reductive Transformations
Selective Oxidation of the Benzene Ring or Cyclopropane Moiety
The selective oxidation of this compound presents a challenge due to the presence of two potentially reactive sites: the electron-rich benzene ring and the strained cyclopropane ring.
Oxidation of the Benzene Ring: Aromatic rings are generally resistant to oxidation except under harsh conditions. However, the activating cyclopropoxy group increases the electron density of the ring, making it more susceptible to oxidative degradation compared to unsubstituted benzene. Strong oxidizing agents could lead to ring-opening.
Oxidation of the Cyclopropane Moiety: The cyclopropyl group can be susceptible to oxidation, particularly at the benzylic-like C-O bond or the C-H bonds of the ring itself. Selective oxidation of similar alkylbenzene compounds at the benzylic position is a known industrial process. researchgate.net For instance, the oxidation of cyclohexylbenzene (B7769038) can selectively yield cyclohexylbenzene-1-hydroperoxide. researchgate.net By analogy, controlled oxidation of the cyclopropoxy group could potentially occur, although specific studies on this substrate are not prevalent. Enzymes like chloroperoxidase have been shown to catalyze the enantioselective oxidation of cyclopropylmethanols, highlighting the possibility of biochemically-mediated transformations. figshare.com
Reduction of the Chloro Group or Aromatic System
The reduction of this compound can target either the chloro substituent or the aromatic ring.
Reduction of the Chloro Group: The carbon-chlorine bond can be cleaved through reductive dehalogenation. A common laboratory method for this transformation is catalytic hydrogenation, using a palladium-on-carbon (Pd/C) catalyst and a hydrogen source. organic-chemistry.org This process, known as hydrodechlorination, replaces the chlorine atom with a hydrogen atom. mdpi.com While aryl chlorides are less reactive than bromides, this reduction is generally achievable under moderate conditions. organic-chemistry.org Other methods for dechlorinating aromatic compounds include using metal-Al alloys or electrochemical reduction. mdpi.comacs.org
Reduction of the Aromatic System: The reduction of the benzene ring (hydrogenation) is more challenging and requires more vigorous conditions than dehalogenation, such as high pressure and temperature, or more active catalysts like rhodium or ruthenium. It is often possible to selectively reduce the chloro group without affecting the aromatic ring. organic-chemistry.org However, under forcing conditions, both the chloro group and the aromatic ring can be reduced. Methods also exist to protect a halogen-substituted aromatic ring while reducing another part of a molecule. google.com
Advanced Spectroscopic and Structural Characterization in Research Context
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of "1-Chloro-2-cyclopropoxybenzene." Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
¹H NMR Spectroscopy
The ¹H NMR spectrum of "this compound" is expected to show distinct signals for the aromatic and cyclopropoxy protons. The aromatic protons on the benzene (B151609) ring typically appear in the downfield region (δ 6.8-7.5 ppm) due to the deshielding effect of the aromatic ring current. The presence of the chlorine atom and the cyclopropoxy group will influence the precise chemical shifts and splitting patterns of these protons. Protons on carbons adjacent to electronegative atoms like oxygen are shifted downfield. libretexts.orgchemistrysteps.com The methine proton of the cyclopropoxy group is anticipated to resonate at a characteristic downfield position, while the methylene (B1212753) protons of the cyclopropyl (B3062369) ring will appear further upfield, typically in the range of δ 0.5-1.0 ppm, a region characteristic for cyclopropyl ring protons. researchgate.netdtic.mil
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The aromatic carbons will resonate in the typical range of δ 110-160 ppm. youtube.com The carbon atom bonded to the chlorine atom (C-Cl) is expected to be deshielded, as is the carbon atom bonded to the oxygen atom (C-O) of the cyclopropoxy group. Carbons in ether linkages typically show resonances in the 50-80 ppm range. libretexts.orglibretexts.org The carbons of the cyclopropyl ring are expected to appear in the upfield region of the spectrum. libretexts.orgcompoundchem.com
Predicted NMR Data for this compound
| ¹H NMR | ¹³C NMR | ||
| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |
| Aromatic H | 6.8 - 7.4 (m) | Aromatic C-Cl | 128 - 132 |
| Cyclopropoxy CH | 3.5 - 3.9 (m) | Aromatic C-O | 150 - 155 |
| Cyclopropoxy CH₂ | 0.6 - 0.9 (m) | Aromatic C-H | 115 - 127 |
| Cyclopropoxy CH | 55 - 65 | ||
| Cyclopropoxy CH₂ | 5 - 15 |
Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation pattern.
For "this compound," the electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) that will confirm the compound's molecular weight. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of peaks, [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of approximately 3:1. docbrown.infolibretexts.org
The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for aromatic ethers include cleavage of the ether bond. For chlorobenzenes, the loss of a chlorine atom is a typical fragmentation pattern. acs.orgacs.org Therefore, the mass spectrum of "this compound" would likely exhibit fragments corresponding to the loss of the cyclopropoxy group, the chlorine atom, or other smaller neutral molecules. Radical site-initiated fragmentation is also a common process in aromatic compounds. wikipedia.org
Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Notes |
| 168/170 | [C₉H₉ClO]⁺ | Molecular ion peak with characteristic 3:1 isotopic pattern |
| 133 | [C₉H₉O]⁺ | Loss of Cl radical |
| 111 | [C₆H₄Cl]⁺ | Loss of cyclopropene |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in alkyl-substituted benzenes whitman.edu |
| 77 | [C₆H₅]⁺ | Phenyl cation from loss of Cl and cyclopropoxy group |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.
The IR spectrum of "this compound" is expected to display characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C-O-C stretching of the aromatic ether linkage is a key diagnostic feature, usually appearing as a strong band in the region of 1200-1300 cm⁻¹. spectroscopyonline.com The C-Cl stretching vibration for chlorobenzene (B131634) derivatives is generally found in the fingerprint region, between 880 and 550 cm⁻¹. docbrown.info
Raman spectroscopy, which is particularly sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. The symmetric breathing vibration of the benzene ring is often a strong and sharp band in the Raman spectrum. materialsciencejournal.org
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3050 - 3100 | 3050 - 3100 |
| Aliphatic C-H Stretch (cyclopropyl) | 2950 - 3050 | 2950 - 3050 |
| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |
| Asymmetric C-O-C Stretch | 1230 - 1270 | Weak |
| Symmetric C-O-C Stretch | ~1040 | ~1040 |
| C-Cl Stretch | 700 - 750 | 700 - 750 |
X-ray Crystallography for Solid-State Structural Determination of Crystalline Derivatives
X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound in its crystalline form. wikipedia.orgnih.gov This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions. wikipedia.org
While "this compound" is a liquid at room temperature, it might be possible to obtain a crystalline derivative suitable for X-ray diffraction analysis. Such a study would unambiguously confirm the connectivity of the atoms and provide detailed insight into the conformation of the cyclopropoxy group relative to the benzene ring. The resulting crystal structure would also reveal how the molecules pack in the solid state, including any potential intermolecular interactions like C-H···π or halogen bonding. The determination of the crystal structure of organic compounds from X-ray powder diffraction data is also a possibility if a suitable single crystal cannot be obtained. jst.go.jp
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity Assessment (if applicable to chiral derivatives)
"this compound" itself is an achiral molecule and therefore does not exhibit chiroptical properties. However, if a chiral center were introduced into the molecule, for instance, by substitution on the cyclopropyl ring or through the synthesis of atropisomeric derivatives, chiroptical spectroscopy techniques like Circular Dichroism (CD) would become highly relevant.
Circular dichroism measures the differential absorption of left and right circularly polarized light by a chiral molecule. arxiv.org An enantiomerically pure sample of a chiral derivative of "this compound" would produce a characteristic CD spectrum. This spectrum could be used as a fingerprint to identify the enantiomer and to determine the enantiomeric purity of a sample by comparing the measured CD signal to that of the pure enantiomer. nih.gov The technique is highly sensitive and can be a valuable tool in asymmetric synthesis and the characterization of chiral compounds. nih.govrsc.org
Computational and Theoretical Studies on 1 Chloro 2 Cyclopropoxybenzene
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) serves as a powerful tool to elucidate the fundamental electronic structure and properties of molecules. For 1-Chloro-2-cyclopropoxybenzene, DFT calculations would provide invaluable insights into its geometry, spectroscopic characteristics, and reactivity.
Geometry Optimization and Electronic Structure Analysis
The geometry of this compound is determined by the interplay of the electronic effects of the chloro and cyclopropoxy substituents on the benzene (B151609) ring. The chlorine atom acts as an electron-withdrawing group via induction and a weak electron-donating group through resonance. Conversely, the cyclopropoxy group is an electron-donating group. These competing effects influence the bond lengths and angles within the benzene ring and the substituents.
Based on DFT calculations of similar molecules like 2-chloroanisole, the optimized geometry of this compound is expected to exhibit specific bond lengths and angles. The C-Cl bond length would likely be in the range of 1.74 Å. The C-O bond connecting the cyclopropoxy group to the benzene ring would be shorter than a typical C-O single bond due to resonance effects, likely around 1.36 Å. The bond angles within the benzene ring would deviate slightly from the ideal 120° of unsubstituted benzene due to the steric and electronic influence of the substituents.
Table 1: Predicted Optimized Geometrical Parameters for this compound based on DFT Calculations of Analogous Compounds.
| Parameter | Predicted Value |
| C-Cl Bond Length | ~1.74 Å |
| C-O Bond Length | ~1.36 Å |
| C-C (ring) Bond Lengths | ~1.39 - 1.40 Å |
| C-C-C (ring) Bond Angles | ~118° - 122° |
| C-O-C Bond Angle | ~118° |
Note: These are predicted values based on calculations of structurally similar molecules and may not represent the exact values for this compound.
The electronic structure analysis, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) distributions, would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack, respectively. The HOMO is expected to be localized primarily on the benzene ring and the oxygen atom of the cyclopropoxy group, indicating these as the primary sites for electrophilic attack. The LUMO is likely to have significant contributions from the carbon atom bearing the chlorine and the anti-bonding orbital of the C-Cl bond, suggesting this as the site for nucleophilic attack.
Spectroscopic Property Prediction and Validation
DFT calculations are instrumental in predicting vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra. For this compound, characteristic vibrational modes would include the C-Cl stretching frequency, typically observed in the range of 600-800 cm⁻¹, and the C-O stretching vibrations of the cyclopropoxy ether, expected around 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric). The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3050 - 3150 |
| C-Cl Stretch | 600 - 800 |
| Asymmetric C-O-C Stretch | 1200 - 1250 |
| Symmetric C-O-C Stretch | 1000 - 1050 |
| Benzene Ring Vibrations | 1400 - 1600 |
Note: These are predicted frequency ranges and the actual values may vary.
Furthermore, the prediction of NMR chemical shifts through DFT calculations can aid in the structural elucidation of the molecule. The carbon and proton chemical shifts would be influenced by the electron-donating and -withdrawing nature of the substituents.
Reaction Energy Profiles and Transition State Analysis for Transformations
DFT can be employed to model the reaction pathways of this compound in various chemical transformations. For instance, in nucleophilic aromatic substitution (SNAAr) reactions, where the chlorine atom is displaced by a nucleophile, DFT calculations can map out the potential energy surface, identifying the transition state and any intermediate species, such as a Meisenheimer complex. The calculated activation energy would provide a quantitative measure of the reaction's feasibility.
Similarly, for electrophilic aromatic substitution reactions, DFT can predict the regioselectivity by calculating the activation energies for electrophilic attack at the different positions on the benzene ring. The electron-donating cyclopropoxy group is an ortho-, para-director, while the weakly deactivating chloro group is also an ortho-, para-director. The interplay of these directing effects, along with steric hindrance from the cyclopropoxy group, would determine the preferred site of substitution. Computational studies on similar systems suggest that the positions para to the cyclopropoxy group and ortho to the chlorine that is not sterically hindered would be the most likely sites for electrophilic attack.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a means to explore the conformational landscape and intermolecular interactions of this compound over time. The flexibility of the cyclopropoxy group relative to the benzene ring is a key aspect of its conformational behavior. MD simulations can reveal the preferred orientation of the cyclopropyl (B3062369) ring with respect to the aromatic plane.
The simulations would likely show that the cyclopropyl group is not static but undergoes torsional motion around the C-O bond. The planarity of the benzene ring would be largely maintained, with minor out-of-plane fluctuations. By analyzing the radial distribution functions from MD simulations in a solvent, one can understand the nature of intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonding with solvent molecules.
Quantitative Structure-Reactivity Relationships (QSAR/QSPR) Modeling for Analogues
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physical properties. For analogues of this compound, QSAR/QSPR models can be developed to predict properties such as reactivity, toxicity, or environmental fate.
Descriptors used in such models would include electronic parameters (e.g., Hammett constants, calculated atomic charges), steric parameters (e.g., Taft steric parameters, molecular volume), and hydrophobic parameters (e.g., logP). For a series of substituted chlorobenzenes and alkoxybenzenes, a QSAR model could predict their reactivity in, for example, electrophilic substitution reactions. These models often show that electron-donating groups enhance reactivity, while electron-withdrawing groups decrease it. The position of the substituents also plays a crucial role.
Machine Learning Approaches in Predicting Chemical Behavior and Synthesis Pathways
Machine learning (ML) is an emerging and powerful tool in chemistry for predicting molecular properties, reaction outcomes, and even for designing novel synthesis pathways. For this compound, ML models could be trained on large datasets of similar substituted aromatic compounds to predict a wide range of properties with high accuracy.
For instance, graph-convolutional neural networks can be used to predict the regioselectivity of C-H functionalization reactions on the aromatic ring. These models learn from the structural features of the molecule to identify the most probable reaction sites. Recent studies have shown that such models can achieve high accuracy in predicting the outcomes of electrophilic aromatic substitution reactions.
Furthermore, machine learning algorithms can be employed in retrosynthetic analysis to propose potential synthetic routes to this compound. By learning from vast databases of known chemical reactions, these models can identify key bond disconnections and suggest suitable starting materials and reagents, thereby accelerating the process of chemical synthesis design.
Potential Applications and Future Directions in Advanced Chemical Research
Role as a Precursor for Complex Organic Synthesis
The inherent reactivity of the chloro and cyclopropoxy substituents makes "1-Chloro-2-cyclopropoxybenzene" an attractive starting material for the synthesis of a wide array of intricate organic structures.
The cyclopropane (B1198618) ring is a valuable motif in medicinal chemistry, often introduced to enhance potency, modulate pharmacokinetic properties, and improve metabolic stability of drug candidates. The strained three-membered ring can act as a conformationally restricted isostere for other groups. "this compound" could serve as a key intermediate in the synthesis of novel heterocyclic compounds. For instance, the cyclopropoxy group can be strategically opened or rearranged to introduce diverse functionalities, paving the way for the construction of unique molecular scaffolds that are otherwise difficult to access. The presence of the chlorine atom provides a handle for further functionalization through various cross-coupling reactions, allowing for the attachment of other molecular fragments to build complex heterocyclic systems.
Recent research has highlighted the importance of cyclopropane-containing building blocks in the synthesis of lead-like compounds for drug discovery. The divergent derivatization of bifunctional cyclopropanes allows for the creation of diverse molecular libraries. Similarly, "this compound" could be utilized in divergent synthetic strategies to generate a variety of novel compounds for biological screening.
The chloro-substituted aromatic ring of "this compound" is amenable to a range of synthetic transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig amination reactions, can be employed to form new carbon-carbon and carbon-heteroatom bonds at the chlorinated position. This allows for the elaboration of the benzene (B151609) ring into more complex aromatic and polycyclic systems.
Furthermore, the cyclopropoxy group can participate in unique rearrangement reactions under thermal or catalytic conditions, potentially leading to the formation of larger ring systems or functionalized aromatic derivatives. The interplay between the reactivity of the chloro and cyclopropoxy groups can be strategically exploited to construct elaborate molecular architectures with potential applications in medicinal chemistry and materials science.
Exploration in Materials Science
The distinct electronic and structural features of "this compound" suggest its potential utility as a precursor in the field of materials science.
The aromatic and chloro functionalities of "this compound" make it a candidate for the synthesis of specialty polymers. Polymerization through reactions involving the chloro group, such as Suzuki polycondensation, could lead to the formation of novel conjugated polymers. The incorporation of the cyclopropoxy group into the polymer backbone could impart unique physical and electronic properties, such as altered solubility, thermal stability, and charge transport characteristics. These properties are crucial for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The reactivity of "this compound" could also be harnessed to develop functional coatings and thin films. The molecule could be incorporated into surface coatings to modify their properties, such as hydrophobicity, adhesion, and refractive index. The ability to functionalize the molecule at the chloro position allows for the attachment of various chemical moieties, enabling the tailoring of surface properties for specific applications.
Mechanistic Probes in Catalysis and Organic Transformations
The unique structural combination of a cyclopropane ring adjacent to an aromatic system in "this compound" makes it a valuable tool for studying reaction mechanisms in catalysis and organic synthesis. The strained cyclopropyl (B3062369) group can act as a sensitive probe for radical, cationic, and transition-metal-mediated processes.
For example, in catalytic reactions, the fate of the cyclopropoxy group can provide insights into the nature of the catalytic intermediates and the reaction pathway. Ring-opening or rearrangement of the cyclopropane can indicate the involvement of specific types of reactive species. By observing the products formed from reactions involving "this compound," researchers can gain a deeper understanding of complex reaction mechanisms, which is crucial for the development of new and more efficient synthetic methods.
Future Research Directions and Emerging Methodologies in Cyclopropoxybenzene Chemistry
The field of cyclopropoxybenzene chemistry is poised for significant advancement, driven by the unique structural and electronic properties imparted by the cyclopropyl group. Future research is expected to focus on the development of novel synthetic strategies and the exploration of these compounds in various advanced applications.
One of the primary future directions lies in the expansion of the library of substituted cyclopropoxybenzene derivatives. While simple cyclopropoxybenzenes have been synthesized, there is a vast, underexplored chemical space for more complex derivatives, including those with multiple and varied substituents on the benzene ring, such as this compound. The synthesis and characterization of these novel compounds will be crucial for structure-activity relationship (SAR) studies, particularly in medicinal chemistry and materials science. The cyclopropyl moiety is a known bioisostere for other groups and can enhance metabolic stability and binding affinity of drug candidates, suggesting that novel cyclopropoxybenzene derivatives could be valuable scaffolds in drug discovery.
Another key area for future research is the in-depth investigation of the reaction mechanisms involved in both the synthesis and subsequent transformations of cyclopropoxybenzenes. A deeper mechanistic understanding will enable the rational design of more efficient and selective catalysts and reaction conditions. Furthermore, exploring the unique reactivity of the cyclopropoxy group itself, for instance, in ring-opening reactions under specific conditions, could lead to novel synthetic pathways for other valuable chemical entities.
Emerging methodologies in organic synthesis are continuously providing new tools that can be applied to cyclopropoxybenzene chemistry. Transition-metal catalysis, which has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, is a particularly promising area. While traditional methods for the synthesis of aryl ethers, such as the Williamson ether synthesis or Ullmann condensation, often require harsh reaction conditions, modern catalytic approaches offer milder and more functional-group-tolerant alternatives.
Recent advancements in copper- and palladium-catalyzed cross-coupling reactions are highly relevant for the synthesis of compounds like this compound. These methods could enable the direct coupling of substituted aryl halides or pseudohalides with cyclopropanol (B106826) or its corresponding alkoxide. The development of new ligand systems for these transition metals is a key aspect of this research, aiming to improve reaction yields, reduce catalyst loading, and broaden the substrate scope to include less reactive aryl chlorides.
Photoredox catalysis is another emerging methodology that holds significant promise for cyclopropoxybenzene synthesis. nih.gov These reactions, which are initiated by visible light, can proceed through radical intermediates under exceptionally mild conditions, often at room temperature. nih.gov The development of photoredox-mediated C-O bond-forming reactions could provide a novel and highly efficient route to cyclopropoxybenzenes, avoiding the high temperatures and strong bases often associated with traditional methods.
Furthermore, the principles of green chemistry are expected to increasingly influence the future of cyclopropoxybenzene synthesis. This includes the development of reactions that utilize more environmentally benign solvents, reduce waste generation, and employ catalysts based on earth-abundant metals. The use of flow chemistry and microreactor technology could also play a significant role in the safe, scalable, and efficient production of these compounds.
The following interactive table summarizes some of the emerging methodologies applicable to the synthesis of cyclopropoxybenzene derivatives.
| Methodology | Catalyst System (Example) | Key Advantages | Potential Challenges |
| Transition-Metal Cross-Coupling | Pd or Cu complexes with specialized ligands | High functional group tolerance; applicable to a wide range of aryl halides. | Catalyst cost and sensitivity; ligand synthesis can be complex. |
| Photoredox Catalysis | Ru or Ir-based photocatalysts; organic dyes | Extremely mild reaction conditions (e.g., room temperature); high selectivity. | Substrate scope may be limited; quantum yields can be low. |
| Flow Chemistry | Immobilized catalysts in microreactors | Enhanced safety and scalability; precise control over reaction parameters. | High initial setup cost; potential for channel clogging. |
| Enantioselective Synthesis | Chiral catalysts or auxiliaries | Access to stereochemically pure compounds for pharmaceutical applications. | Development of highly enantioselective methods can be challenging. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Chloro-2-cyclopropoxybenzene, and how do reaction conditions influence yield?
- Methodological Answer : Optimize synthesis via nucleophilic aromatic substitution, where cyclopropoxide replaces a leaving group (e.g., nitro or chloro) on a benzene derivative. Key variables include solvent polarity (e.g., DMF for polar aprotic conditions), temperature (60–100°C), and catalyst use (e.g., Cu or Pd for cross-coupling). Monitor reaction progress via TLC or HPLC. Yield improvements may require inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Combine NMR (¹H/¹³C) to confirm substitution patterns (e.g., cyclopropoxy vs. chloro positions) and GC-MS for purity assessment. For structural elucidation, employ X-ray crystallography if crystalline derivatives are available. Computational methods like QSPR (Quantitative Structure-Property Relationship) can predict physicochemical properties (e.g., logP, solubility) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use polyvinyl alcohol (PVA) or Viton gloves (>8-hr breakthrough resistance) and Tychem® CPF 4 coveralls. For vapor exposure >10 ppm, employ supplied-air respirators. Decontaminate spills with soap/water, and store in airtight containers under inert gas to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for chloroaromatic compounds like this compound?
- Methodological Answer : Conduct comparative studies using standardized assays (e.g., Ames test for mutagenicity, in vitro cytotoxicity in HepG2 cells). Cross-validate results against structural analogs (e.g., 1-Chloro-2,4-dinitrobenzene) to identify substituent-specific effects. Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design hypothesis-driven experiments .
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Investigate electronic effects via Hammett plots; the electron-withdrawing chloro group activates the ring for nucleophilic attack, while the cyclopropoxy group introduces steric constraints. Use DFT calculations to map transition states and identify rate-limiting steps in Suzuki-Miyaura couplings .
Q. How does the degradation profile of this compound under environmental conditions inform risk assessment?
- Methodological Answer : Perform accelerated stability studies (e.g., exposure to UV light, varying pH) with LC-MS analysis to detect breakdown products (e.g., chlorophenols, cyclopropanol). Compare degradation pathways to regulatory thresholds (e.g., PAC-2 = 150 ppm for acute exposure) .
Experimental Design & Data Analysis
Q. What statistical frameworks are suitable for analyzing dose-response relationships in toxicity studies?
- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to EC₅₀ calculations. Use ANOVA with post-hoc Tukey tests to compare treatment groups. For high-throughput data, employ machine learning (e.g., random forests) to identify predictive toxicity biomarkers .
Q. How can researchers design experiments to isolate the effects of cyclopropoxy vs. chloro substituents in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
